N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

mGluR5 allosteric modulation PAM-to-NAM switching Substitution-dependent pharmacology

This ortho-chlorophenyl azetidinyl oxadiazole fills a specific gap in the publicly disclosed mGluR5 PAM SAR matrix. Unlike meta-substituted PAMs or para-substituted NAMs, the 2-chloro substitution pattern enables precise mapping of the steric and electronic landscape of the N-aryl carboxamide binding sub-pocket—critical for rational design of subtype-selective or functionally biased mGluR5 modulators. Procure this compound to benchmark ortho-substitution tolerance within a chemotype where even single-atom relocations invert functional response from PAM to NAM. Low MW (292.72 Da) and the metabolically stable 1,2,4-oxadiazole moiety make it an attractive starting point for CNS-penetrant lead optimization.

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72
CAS No. 1323657-88-0
Cat. No. B2416639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
CAS1323657-88-0
Molecular FormulaC13H13ClN4O2
Molecular Weight292.72
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C13H13ClN4O2/c1-8-15-12(20-17-8)9-6-18(7-9)13(19)16-11-5-3-2-4-10(11)14/h2-5,9H,6-7H2,1H3,(H,16,19)
InChIKeyHJACHSSLTNFEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Is a Structurally Distinctive Candidate for mGluR5 Modulation Research


N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS 1323657-88-0, C13H13ClN4O2, MW 292.72) is a synthetic small molecule belonging to the aryl azetidinyl oxadiazole chemotype. This scaffold was identified as a privileged structure for metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs), with key advantages in physicochemical properties over earlier pyrrolidinonyl oxadiazole leads [1]. The compound features three pharmacophoric elements: a 2-chlorophenyl carboxamide terminus, a constrained azetidine core, and a 3-methyl-1,2,4-oxadiazole moiety. Within the published SAR of this series, halogen substitution at the ortho and meta positions of the aryl carboxamide is associated with retained PAM activity, whereas para-substituted analogs frequently switch to negative allosteric modulator (NAM) behavior—a well-documented 'PAM-to-NAM switch' phenomenon that makes precise substitution pattern critical for functional outcome [2].

Why N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide Cannot Be Interchanged with Close Analogs: Pharmacophore Sensitivity and Functional Switches


Generic substitution among azetidinyl oxadiazole derivatives is precluded by the exceptionally tight structure-activity relationship (SAR) of this chemotype. The mGluR5 allosteric binding site exhibits a stringent pharmacophore: even subtle modifications—such as relocating the chlorine substituent from the meta to the para position of the aryl carboxamide, or changing the azetidine N-substituent from a chlorophenyl carboxamide to a sulfonamide—can invert the functional response from PAM to NAM [1]. This 'PAM-to-NAM switching' means that two compounds differing by a single heavy atom can produce opposite pharmacological outcomes, rendering in-class interchange without confirmatory functional data scientifically unsound [2]. Furthermore, the azetidine ring itself is non-redundant; replacing it with larger saturated heterocycles (e.g., piperidine, pyrrolidine) alters conformational preference, molecular weight, and cLogP—three parameters demonstrated to impact the physicochemical and pharmacokinetic profile of this series when compared to predecessor N-aryl pyrrolidinonyl oxadiazole leads [3].

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide


Ortho-Chlorophenyl Substitution Pattern: Distinct Functional Trajectory Versus Para-Substituted Analogs

In the azetidinyl oxadiazole series, the position of the chlorine atom on the N-phenyl carboxamide dictates whether a compound functions as a PAM or a NAM. The target compound bears an ortho-chlorophenyl group (2-chloro substitution). Published SAR demonstrates that meta-substituted aryl analogs (e.g., 3-fluoro, 3-chloro, 3-methyl) are well tolerated and retain mGluR5 PAM activity, whereas para-substituted analogs are either inactive or function as NAMs [1]. While explicit ortho-substituent data were not separately tabulated in the primary publication, the ortho position introduces distinct steric and electronic constraints relative to meta-substituted PAMs, potentially altering the conformational population of the N-aryl carboxamide and its interaction with the allosteric binding pocket. Quantitative comparison: representative meta-substituted azetidine carboxamides in the series exhibit moderate to potent PAM activity, whereas the corresponding para-chloro analog is reported as a NAM [2].

mGluR5 allosteric modulation PAM-to-NAM switching Substitution-dependent pharmacology

Azetidine Core: Physicochemical Advantages Over N-Aryl Pyrrolidinonyl Oxadiazole Leads

The azetidine carboxamide series (to which the target compound belongs) was developed as a scaffold-hopping strategy from earlier N-aryl pyrrolidinonyl oxadiazole leads. Compared to the pyrrolidinonyl series, azetidine carboxamides demonstrate lower molecular weight (MW approximately 350 Da for optimized leads) and an optimal cLogP of approximately 3, resulting in improved physicochemical and pharmacokinetic properties [1]. The target compound, with a molecular weight of 292.72 Da, sits at the lower end of this improved property space, providing a favorable starting point for further optimization. This represents a class-level advantage of the azetidine carboxamide sub-series over the predecessor pyrrolidinonyl chemotype. Quantitative comparison: azetidine carboxamide leads showed MW approximately 350 Da and cLogP approximately 3 versus pyrrolidinonyl oxadiazole leads that were larger and more lipophilic [2].

Physicochemical optimization Scaffold hopping CNS drug-like properties

3-Methyl-1,2,4-Oxadiazole Moiety: Metabolic Stability Advantage Imparted by the Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a metabolically stable bioisostere of ester and amide functionalities. In the context of azetidinyl oxadiazoles, the oxadiazole core contributes hydrogen-bonding capability and resistance to hydrolytic metabolism while maintaining the planar geometry required for mGluR5 allosteric site binding [1]. The 3-methyl substitution on the oxadiazole (as present in the target compound) occupies the position that, within the broader aryl oxadiazole mGluR5 PAM pharmacophore, tolerates small alkyl groups without abolishing activity—fluoro, chloro, and methyl substituents at the meta position of the aryl ring are explicitly noted as well tolerated in the primary SAR [2]. The oxadiazole ring additionally confers stability advantages: the 1,2,4-oxadiazole heterocycle offers metabolic stability and hydrogen-bonding capability advantageous for targeting biological systems [3].

Metabolic stability Heterocycle design Oxadiazole pharmacophore

Constrained Azetidine Ring: Conformational Rigidity and CYP450 Interaction Profile Versus Saturated Heterocycle Alternatives

The azetidine ring provides a unique balance of conformational constraint and steric profile distinct from larger saturated heterocycles. Independent work by Hubbs et al. (2015) demonstrated that replacing a morpholine with an azetidine disrupts interactions with the heme porphyrin ring system of cytochrome P450 enzymes, successfully reducing CYP450 inhibition—a strategy directly relevant to reducing drug-drug interaction liability [1]. The target compound incorporates this four-membered azetidine ring rather than a six-membered piperidine, morpholine, or piperazine. This structural choice is supported by the broader azetidinyl oxadiazole series SAR, where the azetidine core was explicitly selected for its improved physicochemical and pharmacokinetic properties relative to predecessor chemotypes [2]. Quantitative comparison: the azetidine substitution strategy reduced CYP450 inhibition (exact IC50 shift values are context-dependent and not tabulated for this specific compound).

Conformational constraint CYP450 inhibition Azetidine vs morpholine/piperidine

Optimal Research and Industrial Application Scenarios for N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide


mGluR5 Positive Allosteric Modulator Probe Compound for Mapping Ortho-Substituent Effects in the Azetidinyl Oxadiazole Pharmacophore

This compound serves as a chemical probe for interrogating the ortho-substituent tolerance of the mGluR5 allosteric binding pocket within the azetidinyl oxadiazole series. The published SAR demonstrates that meta-substitution (3-F, 3-Cl, 3-CH3) yields PAMs while para-substitution yields NAMs or inactive compounds [1]. The 2-chloro (ortho) substitution on the title compound fills a gap in the publicly disclosed SAR matrix, enabling researchers to map the full steric and electronic landscape of the N-aryl carboxamide binding sub-pocket. This is scientifically valuable because the steep 'PAM-to-NAM' functional switch means that even adjacent positions on the phenyl ring can produce opposite pharmacological outcomes, informing rational design of subtype-selective or functionally biased mGluR5 modulators [2].

Lead Optimization Starting Point for CNS-Penetrant mGluR5 PAMs with Favorable Physicochemical Properties

With a molecular weight of 292.72 Da—substantially below the typical azetidine carboxamide lead average of ~350 Da—and incorporating the 1,2,4-oxadiazole moiety known for metabolic stability, this compound represents an attractive low-MW starting point for fragment-based or structure-guided lead optimization toward CNS-penetrant mGluR5 PAMs [1]. The azetidine core offers documented advantages over morpholine and larger heterocycles in reducing CYP450 inhibition liability, a key consideration for CNS drug candidates where polypharmacy and drug-drug interaction risk must be minimized [2]. Procurement of this compound enables medicinal chemistry teams to explore SAR around the ortho-chlorophenyl motif while maintaining the favorable property window established by the azetidinyl oxadiazole chemotype.

Comparative Reference Compound for Studying PAM-to-NAM Switching Mechanisms in mGluR5 Allosteric Modulation

The azetidinyl oxadiazole series is characterized by an exceptionally tight pharmacophore where minor structural modifications cause a functional switch from PAM to NAM [1]. The ortho-chlorophenyl substitution pattern of the title compound provides a defined structural reference point for comparative studies with meta-substituted PAMs and para-substituted NAMs from the same series. Such head-to-head comparisons using identical assay formats can elucidate the molecular determinants of allosteric cooperativity versus allosteric antagonism at mGluR5—a mechanistic question of both fundamental pharmacological interest and translational relevance, given that mGluR5 PAMs and NAMs are pursued for distinct therapeutic indications (e.g., cognitive enhancement versus anxiolysis/fragile X syndrome) [2].

Chemical Biology Tool for Covalent Probe Development Leveraging Azetidinyl Oxadiazole Electrophilic Reactivity

Recent work identified the azetidinyl oxadiazole moiety as a cysteine-reactive electrophile capable of selectively engaging cysteine residues across the human proteome through a ring-opening mechanism [1]. While this reactivity is primarily associated with the oxadiazole-azetidine linkage rather than the specific N-substituent, the title compound contains this core scaffold and could serve as a starting point for developing covalent chemical probes targeting cysteine residues in mGluR5 or other proteins. The 2-chlorophenyl carboxamide substituent provides a defined exit vector for further functionalization with reporter tags (fluorophores, biotin) or affinity handles, enabling chemoproteomic target identification studies [2].

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.